molecular formula C6H9F2NaO2S B6237396 sodium 4,4-difluorocyclohexane-1-sulfinate CAS No. 1622013-58-4

sodium 4,4-difluorocyclohexane-1-sulfinate

Cat. No.: B6237396
CAS No.: 1622013-58-4
M. Wt: 206.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4,4-difluorocyclohexane-1-sulfinate typically involves the reaction of cyclohexane derivatives with fluorinating agents under controlled conditions. The process often requires the use of catalysts and specific reaction conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the final product. The compound is usually stored under inert atmosphere and at low temperatures to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: Sodium 4,4-difluorocyclohexane-1-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated cyclohexane derivatives, sulfonates, and other functionalized compounds .

Scientific Research Applications

Sodium 4,4-difluorocyclohexane-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 4,4-difluorocyclohexane-1-sulfinate exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. These intermediates can interact with molecular targets such as enzymes and receptors, leading to the desired chemical transformations. The compound’s ability to selectively introduce fluorine atoms into organic molecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

  • Sodium tetrahydropyransulfinate
  • Sodium 1-(trifluoromethyl)cyclopropanesulfinate
  • Sodium trifluoropropylsulfinate
  • Sodium tert-butylsulfinate

Comparison: Sodium 4,4-difluorocyclohexane-1-sulfinate is unique due to its specific structure, which allows for selective fluorination of cyclohexane derivatives. Compared to similar compounds, it offers distinct advantages in terms of regioselectivity and reactivity, making it a valuable reagent in organic synthesis .

Properties

CAS No.

1622013-58-4

Molecular Formula

C6H9F2NaO2S

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.